Uracil C-13, 2-
Overview
Description
Uracil C-13, 2- is a small molecule that is currently under investigation . It is a variant of uracil, a pyrimidine base that is a fundamental component of RNA . The average weight of Uracil C-13, 2- is 113.08 and its chemical formula is C4H4N2O2 .
Synthesis Analysis
Uracil can be coordinated through the electron pair on the N1, N3, O2, or O4 atoms . Previous studies have synthesized Cu (II), Ni (II), Co (II), Fe (II), and Mn (II) complexes of uracil . A novel series of uracil–azole hybrids were also designed and synthesized, demonstrating powerful inhibitory activity against breast and hepatocellular carcinoma cell lines .
Molecular Structure Analysis
The molecular structure of Uracil C-13, 2- consists of a pyrimidine base with a carbon-13 atom at the 2-position . The structural formula is C4H4N2O2 . The molecular weight is 113.08 .
Chemical Reactions Analysis
Uracil and its derivatives have been used in the synthesis of antibacterial, antiviral, and antitumor reagents . The reactivity and stability of some uracil derivatives were studied in different solvents, suggesting that solvent polarity is very important for the stability and reactivity of uracil derivatives .
Scientific Research Applications
1. Pharmacokinetic Modeling
Uracil C-13, 2- is used in pharmacokinetic modeling. A study by Ito et al. (2005) developed a physiologically based pharmacokinetic (PBPK) model using [2-(13)C]Uracil. This model is crucial for identifying patients at risk of 5-fluorouracil toxicity, as it helps understand the drug's metabolism and excretion patterns (Ito et al., 2005).
2. NMR Chemical Shifts and Hydrogen Bonding
Amini et al. (2010) reported the use of Uracil C-13, 2- in solid-state nuclear magnetic resonance (NMR) studies. They examined the magnetic resonance tensors in uracil, including the 13C NMR chemical shifts, to understand the molecule's hydrogen bonding and electronic environment (Amini et al., 2010).
3. Metabolic Studies and Drug Development
Elbert et al. (2016) synthesized radioactively labeled uracil derivatives for metabolic studies, assessing their suitability as drug candidates. The use of 13C NMR spectroscopy provided insights into the drug's metabolism and potential pharmacological applications (Elbert et al., 2016).
4. Investigation of Weak Hydrogen Bonding
Uracil C-13, 2- has been employed to study weak hydrogen bonding. Uldry et al. (2008) combined solid-state NMR with first-principles calculations to investigate the weak hydrogen bonding in uracil, providing detailed insights into its molecular interactions (Uldry et al., 2008).
5. Metabolic Analysis and Drug Activity Evaluation
Yamada et al. (2012) utilized Uracil C-13, 2- in metabolic analysis and evaluating drug activity. They monitored the catabolic conversion of uracil and its inhibition by a clinical drug in mouse liver lysates, demonstrating the potential of NMR in pharmaceutical research (Yamada et al., 2012).
6. Development of Bioactive Uracil Derivatives
Pałasz and Cież (2015) reviewed the development of uracil derivatives with biological potential. Uracil C-13, 2- is integral in synthesizing various uracil analogues for potential antiviral and antitumor activities (Pałasz & Cież, 2015).
7. Interaction Studies with tRNA and DNA Synthesis
Schweizer et al. (1989) utilized Uracil C-13, 2- labeled tRNA to study its interactions with enzymes, contributing to understanding nucleic acid-protein interactions and the mechanisms of DNA synthesis (Schweizer et al., 1989).
8. Study of Nucleic Acid Pyrimidine Biosynthesis
Heidelberger et al. (1957) explored the utilization of Uracil C-13, 2- for nucleic acid pyrimidine biosynthesis. This study provided insights into the metabolic pathways and the differential use of uracil in various tissues (Heidelberger et al., 1957).
Safety And Hazards
Future Directions
Uracil C-13, 2- is under investigation in clinical trials . The pharmacokinetics of uracil differs significantly between subjects with a normal DPD activity and those with a deficient DPD status . This suggests that the AUC and Cmax of uracil can be useful as a diagnostic tool to differentiate patients with regard to DPD status .
properties
IUPAC Name |
(213C)1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-AZXPZELESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN[13C](=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189336 | |
Record name | Uracil C-13, 2- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uracil C-13, 2- | |
CAS RN |
35803-45-3 | |
Record name | Uracil C-13, 2- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035803453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uracil C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Uracil C-13, 2- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | URACIL 2C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZF8J4VAIK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.